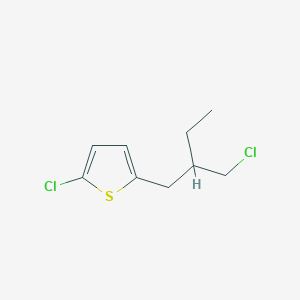
(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydrazine moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-trifluoromethyl-phenyl)-hydrazine typically involves the reaction of 5-bromo-2-trifluoromethyl-benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitroso compounds, while reduction can produce various amines.
科学的研究の応用
(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of (5-Bromo-2-trifluoromethyl-phenyl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
(5-Bromo-2-trifluoromethyl-phenyl)methanol: This compound shares the bromine and trifluoromethyl groups but has a hydroxyl group instead of a hydrazine moiety.
2-Bromo-5-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group.
Uniqueness
(5-Bromo-2-trifluoromethyl-phenyl)-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and trifluoromethyl groups also contributes to its unique properties, making it a valuable compound in various research applications.
特性
分子式 |
C7H6BrF3N2 |
|---|---|
分子量 |
255.03 g/mol |
IUPAC名 |
[5-bromo-2-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-5(7(9,10)11)6(3-4)13-12/h1-3,13H,12H2 |
InChIキー |
CYMGGFIITBIZRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)


![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)

![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)



![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)
